Kinase Selectivity: Sub-micromolar JNK1 Inhibition Achieved by 5-Position Derivatization
The quinolin-5-yl acetamide scaffold is a privileged motif for achieving potent inhibition of c-Jun N-terminal kinase 1 (JNK1). A derivative of this scaffold, N-(4-chloro-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl)-2-(quinolin-5-yl)acetamide, demonstrated an IC50 of 15 nM against recombinant JNK1 in a TR-FRET assay [1]. This is 18-fold more potent than a closely related analog, N-(2-(4H-1,2,4-triazol-3-yl)thiophen-3-yl)-2-(quinolin-5-yl)acetamide, which showed an IC50 of 270 nM under identical assay conditions [2]. The data highlight how subtle modifications to the warhead attached to the quinolin-5-yl acetamide core can fine-tune potency, underscoring the value of this specific scaffold for developing selective JNK inhibitors.
| Evidence Dimension | JNK1 inhibition (IC50) |
|---|---|
| Target Compound Data | 15 nM (N-(4-chloro-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl)-2-(quinolin-5-yl)acetamide) |
| Comparator Or Baseline | 270 nM (N-(2-(4H-1,2,4-triazol-3-yl)thiophen-3-yl)-2-(quinolin-5-yl)acetamide) |
| Quantified Difference | 18-fold increase in potency |
| Conditions | Inhibition of recombinant JNK1 after 60 mins by TR-FRET assay |
Why This Matters
This quantitative potency differentiation positions the quinolin-5-yl acetamide core as a high-value starting point for JNK1 inhibitor programs, offering a clear SAR advantage over alternative linker designs.
- [1] BindingDB. (2011). BDBM50338266 CHEMBL1682020: N-(4-chloro-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl)-2-(quinolin-5-yl)acetamide. View Source
- [2] BindingDB. (n.d.). BDBM50332085 CHEMBL1288099: N-(2-(4H-1,2,4-triazol-3-yl)thiophen-3-yl)-2-(quinolin-5-yl)acetamide. View Source
